N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride

Catalog No.
S2648530
CAS No.
2567497-44-1
M.F
C10H22ClN3O2
M. Wt
251.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-2-[3-(methylamino)propanoylamino]pentanam...

CAS Number

2567497-44-1

Product Name

N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride

IUPAC Name

N-methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride

Molecular Formula

C10H22ClN3O2

Molecular Weight

251.76

InChI

InChI=1S/C10H21N3O2.ClH/c1-4-5-8(10(15)12-3)13-9(14)6-7-11-2;/h8,11H,4-7H2,1-3H3,(H,12,15)(H,13,14);1H

InChI Key

QRIAANADQKKLIO-UHFFFAOYSA-N

SMILES

CCCC(C(=O)NC)NC(=O)CCNC.Cl

Solubility

not available

N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide; hydrochloride is a chemical compound characterized by its complex structure, which includes a methyl group, an amide linkage, and a pentanamide backbone. This compound is typically encountered in the form of its hydrochloride salt, which enhances its solubility and stability in various solvents. The molecular formula for N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide is C10H20N2OHClC_{10}H_{20}N_2O\cdot HCl, and it has a molar mass of approximately 220.75 g/mol.

Potential as a Neuromodulator:

N-MPAP;HCl has been investigated for its potential to modulate neurotransmission in the central nervous system []. Studies suggest it may interact with various receptors, including the dopamine transporter (DAT) and the serotonin transporter (SERT), which regulate the levels of these neurotransmitters in the synaptic cleft [, ]. However, the specific mechanisms of action and potential therapeutic applications require further research.

, primarily focusing on the formation of the amide bond. Typical reactions may include:

  • Formation of Amides: The reaction between an amine and a carboxylic acid or its derivative (such as an acid chloride) leads to the formation of an amide.
  • Methylation Reactions: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base to introduce the methyl group into the nitrogen atom.

These reactions are crucial for constructing the desired molecular framework of the compound.

The synthesis methods for N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide typically involve multi-step organic synthesis techniques:

  • Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  • Reagents: Common reagents include coupling agents (like EDC or DCC) for amide bond formation and methylating agents (like methyl iodide).
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide has potential applications in various fields:

  • Pharmaceutical Development: It may serve as an intermediate in synthesizing pharmaceuticals targeting central nervous system disorders.
  • Biochemical Research: The compound could be used in studies investigating enzyme activity or receptor interactions due to its structural properties.

Interaction studies for N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide would typically focus on its binding affinity and activity at various biological targets. These studies may involve:

  • Receptor Binding Assays: To determine how well the compound interacts with specific receptors.
  • Enzyme Inhibition Studies: To assess whether it inhibits or activates certain enzymes involved in metabolic pathways.

Such studies are essential for understanding the pharmacological potential of the compound.

N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
N-Methyl-2-pyrrolidoneContains a similar nitrogen structure but differs in ring structureUsed primarily as a solvent; less biological activity
3-(Methylamino)-1-propanolSimilar amine group; simpler structurePrimarily used in organic synthesis
4-Amino-N-methylbenzamideContains an amide bond; aromatic ring presentMore potent as a pharmaceutical agent

N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide stands out due to its specific amide linkage and potential bioactivity, making it a candidate for further pharmacological exploration.

Dates

Modify: 2023-08-16

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